N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide
Description
N-(3-methoxyspiro[33]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-18(14-11-15(21-2)17(14)8-4-9-17)23(19,20)13-6-3-5-12-7-10-22-16(12)13/h3,5-7,10,14-15H,4,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGMZFPZNCNNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C12CCC2)OC)S(=O)(=O)C3=CC=CC4=C3OC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the spirocyclic intermediate, 3-methoxyspiro[3.3]heptan-1-one. This can be achieved through a cyclization reaction of a suitable precursor under acidic or basic conditions.
Introduction of the Benzofuran Moiety: The next step involves the introduction of the benzofuran ring. This can be accomplished through a Friedel-Crafts acylation reaction, where the spirocyclic intermediate reacts with a benzofuran derivative in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The final step is the formation of the sulfonamide group. This is typically achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen, nitro, or alkyl groups on the benzofuran ring.
Scientific Research Applications
N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The sulfonamide group is known to form strong hydrogen bonds, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide
- 3-methoxyspiro[3.3]heptan-1-one
Uniqueness
N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide is unique due to its combination of a spirocyclic structure with a benzofuran ring and a sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its structural complexity allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
